molecular formula C23H24O2Pb B15477707 (Acetyloxy)tris(4-methylphenyl)plumbane CAS No. 27345-14-8

(Acetyloxy)tris(4-methylphenyl)plumbane

Cat. No.: B15477707
CAS No.: 27345-14-8
M. Wt: 539 g/mol
InChI Key: XQKCKNROPFDMEV-UHFFFAOYSA-M
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Description

(Acetyloxy)tris(4-methylphenyl)plumbane is an organolead compound with the molecular formula C25H25O2Pb, featuring one acetyloxy (CH3COO–) group and three 4-methylphenyl (C6H4CH3–) substituents bonded to a central lead atom. This compound is part of a broader class of plumbanes, which are studied for applications in catalysis, materials science, and organic synthesis .

Properties

CAS No.

27345-14-8

Molecular Formula

C23H24O2Pb

Molecular Weight

539 g/mol

IUPAC Name

tris(4-methylphenyl)plumbyl acetate

InChI

InChI=1S/3C7H7.C2H4O2.Pb/c3*1-7-5-3-2-4-6-7;1-2(3)4;/h3*3-6H,1H3;1H3,(H,3,4);/q;;;;+1/p-1

InChI Key

XQKCKNROPFDMEV-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)[Pb](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between (Acetyloxy)tris(4-methylphenyl)plumbane and related plumbanes:

Compound Name CAS Number Substituents Molecular Formula Key Properties/Applications
This compound Not provided† 1 acetyloxy, 3 (4-methylphenyl) C25H25O2Pb Potential catalytic precursor; moderate steric bulk
Plumbane, tris(acetyloxy)phenyl- 3076-54-8 3 acetyloxy, 1 phenyl C12H15O6Pb Higher hydrophilicity; likely lower thermal stability due to multiple ester groups
Tetrakis(trifluoromethyl)plumbane 4556-29-0 4 trifluoromethyl (CF3–) C4F12Pb High electron-withdrawing effect; enhanced Lewis acidity
Chloro(triphenyl)plumbane 1153-06-6 1 chloro, 3 phenyl C18H15ClPb Reactive towards nucleophilic substitution; used in cross-coupling reactions
Trimethyl(4-methylsulfanylphenyl)plumbane 59163-57-4 3 methyl, 1 (4-methylsulfanylphenyl) C10H15SPb Sulfur-containing; potential coordination chemistry applications
Bis(4-chlorophenyl)-bis(4-methylphenyl)plumbane 6963-22-0 2 (4-chlorophenyl), 2 (4-methylphenyl) C26H22Cl2Pb Mixed halogen/alkyl substituents; used as stabilizers

Reactivity and Stability

  • Electron Effects : The acetyloxy group in this compound is moderately electron-withdrawing, which may enhance the electrophilicity of the lead center compared to purely alkyl-substituted plumbanes (e.g., ethyltrimethylplumbane, CAS 1762-26-1) . However, it is less electron-withdrawing than trifluoromethyl groups in (CF3)4Pb, which significantly increase Lewis acidity .
  • Steric Hindrance : The three 4-methylphenyl groups provide greater steric protection than smaller substituents (e.g., methyl or ethyl), likely improving stability against decomposition but reducing solubility in polar solvents. This contrasts with compounds like chloro(triphenyl)plumbane, where smaller phenyl groups allow for higher reactivity .
  • Hydrolytic Sensitivity : The acetyloxy group may render the compound susceptible to hydrolysis under acidic or basic conditions, similar to tris(acetyloxy)phenylplumbane (CAS 3076-54-8) . This contrasts with sulfur- or halogen-substituted plumbanes (e.g., trimethyl(4-methylsulfanylphenyl)plumbane), where substituents are less labile .

Q & A

Q. What synthetic methodologies are employed to prepare (Acetyloxy)tris(4-methylphenyl)plumbane?

The synthesis typically involves the reaction of tris(4-methylphenyl)plumbane with acetylating agents such as acetic anhydride or acetyl chloride under controlled conditions. Stoichiometric ratios and reaction temperatures (e.g., 0–25°C) are critical to avoid over-acetylation or decomposition. Analogous protocols for lead tetraacetate synthesis, involving acetoxylation of organolead precursors, can be adapted for this compound . Purification via recrystallization in non-polar solvents (e.g., hexane) is recommended to isolate the product.

Q. How is the crystal structure of this compound resolved?

Single-crystal X-ray diffraction (SCXRD) is the primary method, utilizing programs like SHELXS for structure solution and SHELXL for refinement . Data collection at low temperatures (e.g., 100 K) mitigates radiation-induced degradation. Key parameters include bond lengths (e.g., Pb–O ~2.3–2.5 Å) and angles, which are compared to analogous plumbane derivatives (e.g., triphenylplumbane structures) to validate coordination geometry .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • ²⁰⁷Pb NMR : Provides insights into the lead coordination environment (typical δ: −1000 to +3000 ppm).
  • IR spectroscopy : Confirms acetyloxy C=O stretches (~1740 cm⁻¹).
  • Mass spectrometry (EI-MS) : Identifies molecular ion peaks and fragmentation patterns. Cross-referencing with crystallographic data ensures consistency between solid-state and solution-phase structures .

Advanced Research Questions

Q. How can contradictions between NMR and X-ray crystallographic data be resolved?

Discrepancies often arise from dynamic processes (e.g., ligand fluxionality) in solution versus static solid-state structures. Strategies include:

  • Variable-temperature NMR : Detects conformational changes (e.g., coalescence temperatures).
  • DFT calculations : Models molecular geometries and compares them to experimental data.
  • Paramagnetic NMR additives : Suppress exchange effects for clearer spectra .

Q. What experimental approaches optimize the compound’s stability during reactivity studies?

  • Inert-atmosphere techniques : Use gloveboxes or Schlenk lines to prevent oxidation.
  • Ligand stabilization : Introduce sterically bulky substituents (e.g., 4-methylphenyl groups) to hinder decomposition.
  • Thermal analysis : TGA/DSC identifies decomposition thresholds (e.g., >150°C for acetyloxy cleavage). Stability in solvents (e.g., toluene > THF) should be pre-screened via UV-Vis or NMR monitoring .

Q. How can the reactivity of the acetyloxy group be systematically investigated?

Design nucleophilic substitution reactions with:

  • Thiols or amines : Track acetyloxy displacement via ¹H NMR (disappearance of C=O protons).
  • Kinetic studies : Use stopped-flow techniques or in situ IR to measure rate constants. Compare results to structurally similar compounds (e.g., benzoyloxy-triethylplumbane ) to assess electronic/steric effects.

Q. What computational methods aid in predicting the compound’s electronic properties?

  • DFT calculations : Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to predict redox behavior.
  • NBO analysis : Evaluates hyperconjugative interactions between Pb and acetyloxy groups. Validate against experimental UV-Vis and cyclic voltammetry data to refine computational models .

Methodological Notes

  • Data Contradiction Analysis : Always cross-validate spectroscopic, crystallographic, and computational datasets. For example, if Pb–O bond lengths in SCXRD differ from DFT predictions, re-examine basis sets or solvent effects in simulations.
  • Safety Protocols : Due to lead toxicity, adhere to OSHA guidelines for handling organolead compounds, including fume hood use and waste disposal protocols.

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